molecular formula C8H6FNO B1333161 5-Fluoro-2-methylbenzoxazole CAS No. 701-16-6

5-Fluoro-2-methylbenzoxazole

Cat. No.: B1333161
CAS No.: 701-16-6
M. Wt: 151.14 g/mol
InChI Key: GYRZYFSJULFMCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzoxazole: is a heterocyclic aromatic organic compound with the molecular formula C8H6FNO . It is a derivative of benzoxazole, where a fluorine atom is substituted at the 5th position and a methyl group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylbenzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with fluorinated aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various agents such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methylbenzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Such as and for substitution reactions.

    Oxidizing Agents: Like or for oxidation.

    Reducing Agents: Such as or for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-substituted benzoxazoles , while oxidation can produce benzoxazole-2-carboxylic acids .

Scientific Research Applications

Chemistry: 5-Fluoro-2-methylbenzoxazole is used as a building block in the synthesis of various complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound has shown promise as a precursor for developing anticancer , antifungal , and antibacterial agents. Studies have demonstrated its cytotoxicity against certain cancer cell lines, making it a candidate for further drug development .

Industry: The compound is also utilized in the production of pharmaceutical intermediates and fine chemicals . Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzoxazole in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

  • 5-Fluoro-2-methylbenzothiazole
  • 5-Fluoro-2-methylbenzimidazole
  • 5-Fluoro-2-methylindole

Comparison: Compared to these similar compounds, 5-Fluoro-2-methylbenzoxazole exhibits unique properties due to the presence of the benzoxazole ring . This structure imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity. For example, the benzoxazole ring system can enhance the compound’s ability to interact with biological targets, making it more effective in certain applications .

Properties

IUPAC Name

5-fluoro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRZYFSJULFMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377682
Record name 5-Fluoro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-16-6
Record name 5-Fluoro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701-16-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What thermochemical properties of 5-Fluoro-2-methylbenzoxazole were investigated in the study?

A1: The research article [] primarily focuses on experimentally determining and computationally modeling the thermochemical properties of this compound. This includes parameters like enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding the compound's stability and reactivity under various conditions.

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